molecular formula C18H14FNO4 B5749615 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No. B5749615
M. Wt: 327.3 g/mol
InChI Key: MNNKYDDTGCYBPP-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as DMFO, is a synthetic compound that has been widely used in scientific research. This compound has shown potential in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed that 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one exerts its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one in lab experiments is its versatility. 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one can be used in various assays to study its effects on different biological processes. Additionally, 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is relatively easy to synthesize and is commercially available. However, one limitation is that 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is not very water-soluble, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one research. One area of interest is the development of 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one analogs with improved pharmacological properties. Another area of interest is the study of 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one in combination with other drugs to enhance its therapeutic potential. Additionally, the use of 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one in nanomedicine and drug delivery systems is an area of active research. Finally, the development of 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one-based biosensors for the detection of various biomolecules is another potential future direction.
Conclusion:
In conclusion, 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is a synthetic compound that has shown potential in various fields of scientific research. Its versatility and potential therapeutic applications make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and to develop new 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one analogs with improved pharmacological properties.

Synthesis Methods

4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one can be synthesized using a variety of methods. The most commonly used method involves the reaction between 2,3-dimethoxybenzaldehyde and 3-fluoroaniline in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with oxalyl chloride and triethylamine to obtain 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one. Other methods include the use of different aldehydes and amines, as well as the use of different catalysts.

Scientific Research Applications

4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been extensively used in scientific research due to its potential as a therapeutic agent. It has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been studied for its potential in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to have antioxidant and antibacterial properties.

properties

IUPAC Name

(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO4/c1-22-15-8-4-5-11(16(15)23-2)10-14-18(21)24-17(20-14)12-6-3-7-13(19)9-12/h3-10H,1-2H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNKYDDTGCYBPP-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.